3-Bromo-6-chloro-2-methylpyridine
CAS No.: 132606-40-7
Cat. No.: VC21250215
Molecular Formula: C6H5BrClN
Molecular Weight: 206.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132606-40-7 |
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Molecular Formula | C6H5BrClN |
Molecular Weight | 206.47 g/mol |
IUPAC Name | 3-bromo-6-chloro-2-methylpyridine |
Standard InChI | InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 |
Standard InChI Key | DTFBHJWQTDQBEM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)Cl)Br |
Canonical SMILES | CC1=C(C=CC(=N1)Cl)Br |
Introduction
Chemical Identity and Structure
3-Bromo-6-chloro-2-methylpyridine is a dihalogenated pyridine derivative with precise molecular characteristics that define its chemical behavior and applications.
Basic Chemical Information
The chemical identity of 3-Bromo-6-chloro-2-methylpyridine is well-established through various chemical databases and reference materials. The compound is registered with CAS number 132606-40-7 and possesses the molecular formula C₆H₅BrClN . This formula reflects its structure containing six carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The molecular weight of the compound is precisely 206.47 g/mol, placing it in the category of medium-sized organic molecules .
Nomenclature and Synonyms
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Pyridine, 3-bromo-6-chloro-2-methyl-
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5-Bromo-2-chloro-6-methylpyridine
These alternative names often reflect different numbering conventions of the pyridine ring or historical naming practices, but they all refer to the same chemical entity.
Structural Representation
The structure of 3-Bromo-6-chloro-2-methylpyridine can be represented using various chemical notations:
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Canonical SMILES: CC1=C(C=CC(=N1)Cl)Br
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InChI: InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
These standardized notations allow for unambiguous identification of the compound in chemical databases and facilitate computational analyses of its properties.
Physical Properties
The physical properties of 3-Bromo-6-chloro-2-methylpyridine determine its handling characteristics, purification methods, and potential applications in various chemical processes.
Physical State and Appearance
3-Bromo-6-chloro-2-methylpyridine exists as a liquid at standard temperature and pressure . This physical state facilitates its handling in laboratory settings and industrial applications, as liquids can be easily transferred, measured, and mixed with other reagents.
Thermal Properties
The thermal properties of the compound are essential for determining appropriate processing conditions and storage requirements:
Property | Value | Reference |
---|---|---|
Melting Point | 46-47 °C | |
Boiling Point (at 2 mm Hg) | 80-84 °C | |
Boiling Point (at 760 mm Hg) | 220.6 °C | |
Flash Point | 87.2±25.9 °C |
The relatively low melting point indicates that the compound can transition between solid and liquid states near room temperature, while the boiling point data at different pressures provides useful information for distillation and purification procedures.
Density and Other Physical Parameters
Additional physical parameters that characterize 3-Bromo-6-chloro-2-methylpyridine include:
Property | Value | Reference |
---|---|---|
Density | 1.624±0.06 g/cm³ | |
LogP | 2.80590 | |
Refractive Index | 1.571 | |
Vapor Pressure | 0.166 mmHg at 25°C |
The density value exceeds that of water, indicating that the compound would sink in aqueous solutions. The LogP value suggests moderate lipophilicity, which has implications for its solubility profile and potential biological applications.
Synthesis Methods
The synthesis of 3-Bromo-6-chloro-2-methylpyridine involves specialized organic chemistry techniques that have been optimized to achieve good yields and high purity.
Synthesis from 2-Amino-6-methyl-5-bromopyridine
A well-documented synthetic route involves the conversion of 2-amino-6-methyl-5-bromopyridine to 3-Bromo-6-chloro-2-methylpyridine through a Sandmeyer-type reaction. The detailed procedure involves the following steps:
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A 2L three-neck round-bottom flask is charged with dichloromethane (900 mL).
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2-Amino-6-methyl-5-bromopyridine (74.23 g, 0.39 mol) is added to the flask.
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Pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and copper(I) chloride (3.76 g, 5% w/w relative to starting material) are added sequentially.
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The mixture is cooled to 0-10°C in an ice-water bath.
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Concentrated hydrochloric acid (4.5 mL, 6% v/w relative to starting material) is added dropwise, and the mixture is stirred at 0-10°C for 30 minutes.
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The cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.
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The reaction is quenched with saturated aqueous sodium bicarbonate (400 mL).
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The layers are separated, and the aqueous layer is extracted with dichloromethane (100 mL).
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The combined organic layers are concentrated to dryness.
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Hexanes (750 mL) are added to the residue with stirring.
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The solid is filtered and washed with hexane, and the filtrate is concentrated to dryness.
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The final product is obtained as a light yellow crystalline solid (61 g) with a yield of 70% .
This synthesis method is notable for its relatively high yield and the formation of a crystalline product that facilitates purification.
Alternative Synthesis Approaches
Applications and Uses
3-Bromo-6-chloro-2-methylpyridine serves as a versatile building block in organic synthesis, with applications spanning multiple industries and research areas.
Pharmaceutical Intermediates
The compound plays a significant role in pharmaceutical research and development as a synthetic intermediate. Its halogenated positions provide reactive sites for various transformations, including:
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Nucleophilic substitution reactions
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)
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Directed metalation for further functionalization
These transformations allow for the construction of complex molecular architectures found in pharmaceutical compounds. The strategic placement of halogens and the methyl group creates a scaffold that can be elaborated into diverse chemical structures with potential biological activities.
Agrochemical Applications
In agrochemical development, 3-Bromo-6-chloro-2-methylpyridine serves as a precursor for the synthesis of crop protection agents. The pyridine ring is a common structural motif in many herbicides, fungicides, and insecticides, and the halogenated derivative provides a reactive platform for creating compounds with specific agricultural applications.
Research Chemical
As a research chemical, 3-Bromo-6-chloro-2-methylpyridine enables the exploration of novel chemical space and the development of new synthetic methodologies. Its well-defined structure and reactivity make it a valuable tool for chemists investigating new reactions or developing structure-activity relationships in various chemical systems.
Precautionary Statement Code | Description |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P312 | Call a POISON CENTER/doctor if you feel unwell |
P321 | Specific treatment (see on this label) |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P362 | Take off contaminated clothing |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container to an approved waste disposal plant |
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